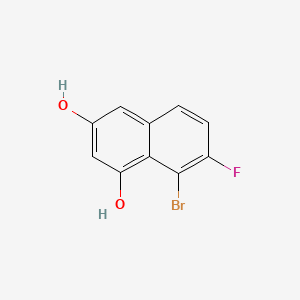![molecular formula C15H11N3 B13677133 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and improves yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine ring via radical reactions has been explored.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as chloroform and the application of heat or microwave irradiation to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
科学的研究の応用
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial agents, with activity against various bacterial strains.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .
類似化合物との比較
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzonitrile moiety.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: A halogenated derivative with antimicrobial properties.
Benzo[4,5]imidazo[1,2-a]pyridines: Compounds with similar structural features and biological activities.
Uniqueness
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of both the imidazo[1,2-a]pyridine and benzonitrile moieties, which confer distinct chemical and biological properties
特性
分子式 |
C15H11N3 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
4-(5-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-3-2-4-15-17-14(10-18(11)15)13-7-5-12(9-16)6-8-13/h2-8,10H,1H3 |
InChIキー |
NXMFBTCYDHMEFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)
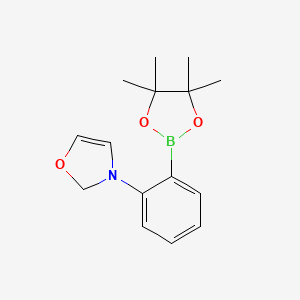
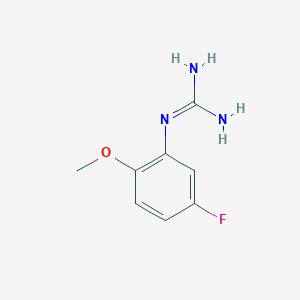
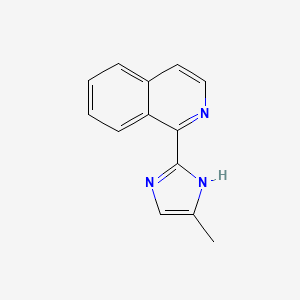
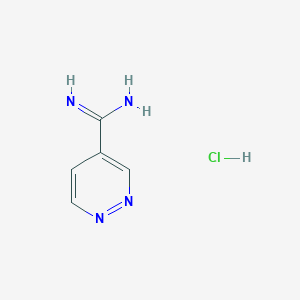

![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
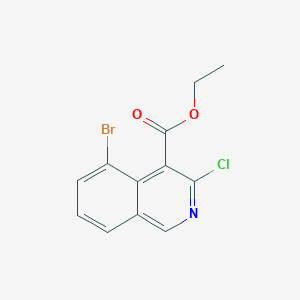

![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
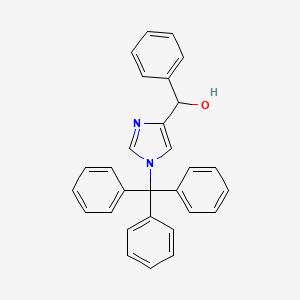
![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
